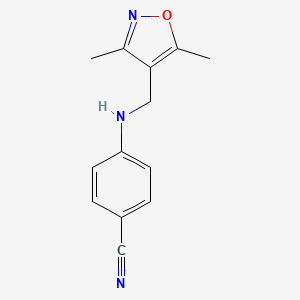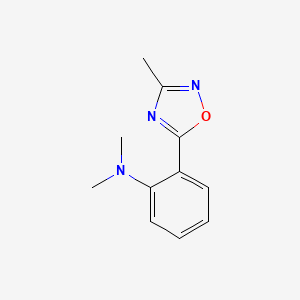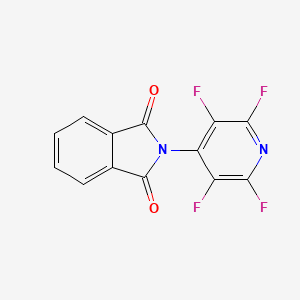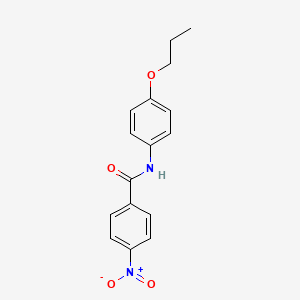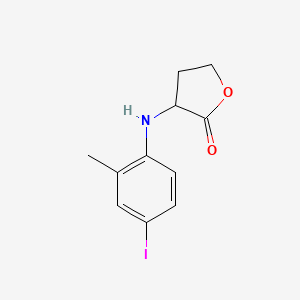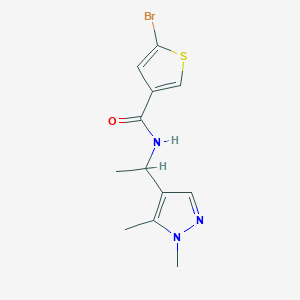![molecular formula C13H19NO3S B14914565 4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)
4-[1-(Phenylsulfonyl)propan-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine is characterized by the presence of a phenylsulfonyl group attached to an ethyl chain, which is further connected to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine typically involves the reaction of morpholine with a suitable sulfonyl chloride derivative. One common method is the reaction of morpholine with 1-methyl-2-(phenylsulfonyl)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods often focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its target, leading to the desired biological effect. The exact pathways involved can vary depending on the specific context and application.
類似化合物との比較
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine can be compared with other morpholine derivatives and sulfonyl-containing compounds. Similar compounds include:
4-(Phenylsulfonyl)morpholine: Lacks the methyl and ethyl groups, leading to different chemical and biological properties.
4-[1-Methyl-2-(phenylsulfonyl)ethyl]piperidine: Contains a piperidine ring instead of a morpholine ring, resulting in different reactivity and applications.
4-[1-Methyl-2-(phenylsulfonyl)ethyl]thiomorpholine: Contains a sulfur atom in the ring, which can alter its chemical behavior and biological activity.
特性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC名 |
4-[1-(benzenesulfonyl)propan-2-yl]morpholine |
InChI |
InChI=1S/C13H19NO3S/c1-12(14-7-9-17-10-8-14)11-18(15,16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChIキー |
HDGMKHPJUAIZBL-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


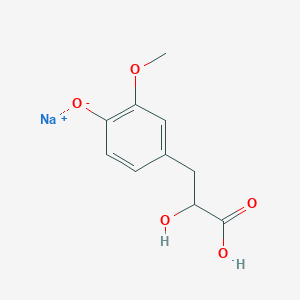
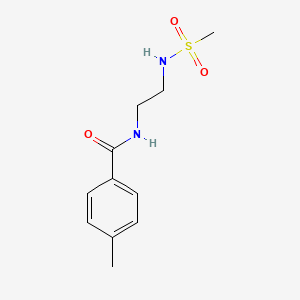
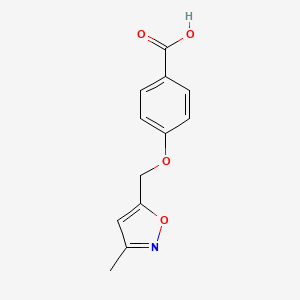


![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
